molecular formula C9H15BrO2S B11075327 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane

6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane

Cat. No.: B11075327
M. Wt: 267.19 g/mol
InChI Key: XTHZNQLGHNPPLM-UHFFFAOYSA-N
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Description

6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[311]heptane is a bicyclic organic compound characterized by a unique structure that includes a bromine atom, a methyl group, and a methylsulfonyl group attached to a bicyclo[311]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Bromination: The bicyclo[3.1.1]heptane derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Methylation: The brominated intermediate is subjected to methylation using methyl iodide and a strong base like sodium hydride.

    Sulfonylation: Finally, the methylated product is treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions. For instance, it can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Oxidation: Conversion to sulfone or sulfoxide derivatives.

    Reduction: Formation of methylthio derivatives.

Scientific Research Applications

6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methylsulfonyl groups can participate in binding interactions, while the bicyclic core provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-6-methylbicyclo[3.1.1]heptane: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

    7-Methylsulfonylbicyclo[3.1.1]heptane: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.

    6-Methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane:

Uniqueness

6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[311]heptane is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity and versatility in synthetic applications

Properties

Molecular Formula

C9H15BrO2S

Molecular Weight

267.19 g/mol

IUPAC Name

6-bromo-6-methyl-7-methylsulfonylbicyclo[3.1.1]heptane

InChI

InChI=1S/C9H15BrO2S/c1-9(10)6-4-3-5-7(9)8(6)13(2,11)12/h6-8H,3-5H2,1-2H3

InChI Key

XTHZNQLGHNPPLM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC1C2S(=O)(=O)C)Br

Origin of Product

United States

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